![molecular formula C18H16N6O B2939133 5-甲基-7-苯基-2-吡啶-4-基-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 539817-22-6](/img/structure/B2939133.png)

5-甲基-7-苯基-2-吡啶-4-基-4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

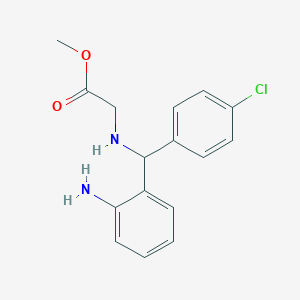

The compound “5-Methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is known for its versatility in drug design due to its relatively simple structure . It has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, meaning it has the same number of valence electrons and the same structure . The TP ring system is an example of aza-indolizines, which have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular structure. For instance, the TP heterocycle has a molecular weight of 332.4 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, and a topological polar surface area of 84.7 Ų .科学研究应用

合成方法

已经开发了一系列合成三唑并嘧啶和相关化合物的技术。例如,噻唑和三唑并嘧啶衍生物的一种便捷的合成方法涉及烷基化、环化和脱硫反应,突出了嘧啶衍生物在合成化学中的多功能性 (Haiza et al., 2000)。此外,新颖的合成路线已经能够产生二氢嘧啶-2,4-(1H,3H)-二酮衍生物,展示了通过氢键相互作用形成超分子组装体的潜力 (Fonari et al., 2004)。

超分子化学

涉及嘧啶衍生物的超分子化学的研究已经导致了新的氢键超分子组装体的开发。这些组装体展示了嘧啶衍生物在形成复杂结构中的作用,这些结构可能对材料科学和纳米技术产生影响 (Fonari et al., 2004)。

有机合成和化学反应性

三唑并嘧啶衍生物的反应性已经得到了广泛的研究,显示了它们在有机合成中的潜力。例如,已经开发了用于合成 1,2,4-三唑并吡啶的分子内氧化 N-N 键形成技术,突出了无金属合成方法的效率和适用性 (Zheng et al., 2014)。

抗菌和抗癌特性

已经合成了一些新型吡唑并嘧啶衍生物并评估了它们的抗癌和抗 5-脂氧合酶活性。这项研究证明了嘧啶衍生物在治疗癌症和炎症中的潜在治疗应用 (Rahmouni et al., 2016)。

抗结核活性

对二氢嘧啶及其相关化合物的抗结核活性的研究表明它们有望成为有前景的抗结核药。这些发现强调了结构类似物在开发新治疗剂中的重要性 (Titova et al., 2019)。

作用机制

Target of Action

The compound contains a triazole and pyrimidine moiety, which are common in many pharmaceuticals . These moieties can interact with a variety of enzymes and receptors, but without specific studies, it’s hard to identify the exact targets of this compound.

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with these moieties can form hydrogen bonds and other interactions with their targets, leading to changes in the target’s activity .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs with similar moieties have diverse effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Pharmacokinetics

The pharmacokinetics of a compound depend on many factors, including its chemical structure and the route of administration. Compounds with a triazole moiety are often well-absorbed and can be metabolized by the liver .

Result of Action

The results of the compound’s action would depend on its specific targets and mode of action. Some possible effects, based on other compounds with similar structures, could include inhibition of cell growth (in the case of anticancer activity), reduction of inflammation (for anti-inflammatory activity), or killing of microorganisms (for antimicrobial activity) .

Action Environment

The action of the compound can be influenced by many environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its ability to reach its targets, and its overall efficacy .

生化分析

Biochemical Properties

Triazole compounds, which this compound is a part of, are known to readily bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities

Cellular Effects

It is known that triazolopyrimidines can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that triazolopyrimidines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

5-methyl-7-phenyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-11-14(16(19)25)15(12-5-3-2-4-6-12)24-18(21-11)22-17(23-24)13-7-9-20-10-8-13/h2-10,15H,1H3,(H2,19,25)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDJISJXHPCBMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide](/img/structure/B2939050.png)

![3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2939053.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2939057.png)

![2,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide](/img/structure/B2939061.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2939064.png)

![N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2939071.png)

![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2939073.png)